
Afuresertib hydrochloride
Übersicht
Beschreibung
Afuresertibhydrochlorid ist ein reversibler, ATP-kompetitiver, oraler, niedrig-nanomolarer, Pan-AKT-Kinase-Inhibitor. Es hat in mehreren Tumoren klinische Wirksamkeit gezeigt und wird auf sein Potenzial bei der Behandlung verschiedener Krebsarten und hämatologischer Malignome untersucht .
Herstellungsmethoden
Afuresertibhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, gefolgt von der Einführung funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die Verwendung von Reagenzien wie Chloriden, Fluoriden und Thiophenen unter kontrollierten Bedingungen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit durch skalierbare Prozesse .
Chemische Reaktionsanalyse
Afuresertibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile.
Vorbereitungsmethoden
Afuresertib hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the use of reagents such as chlorides, fluorides, and thiophenes under controlled conditions. Industrial production methods focus on optimizing yield and purity through scalable processes .
Analyse Chemischer Reaktionen
Afuresertib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Afuresertibhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf Zellproliferation, Überleben und Apoptose untersucht.
Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebsarten wie multiplem Myelom, Non-Hodgkin-Lymphom und Speiseröhrenkrebs untersucht .
Industrie: Wird bei der Entwicklung neuer Krebstherapien und Arzneimittelformulierungen eingesetzt.
Wirkmechanismus
Afuresertibhydrochlorid übt seine Wirkung aus, indem es die Aktivität von AKT, einer Schlüsselkinase, die am Zellüberleben und der Zellproliferation beteiligt ist, hemmt. Durch die Bindung an die ATP-Bindungsstelle von AKT verhindert es die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, was zu einem reduzierten Zellwachstum und einer erhöhten Apoptose führt. Dieser Mechanismus ist besonders effektiv bei Krebsarten mit konstitutiv aktiven PI3K/AKT-Signalwegen .
Wirkmechanismus
Afuresertib hydrochloride exerts its effects by inhibiting the activity of AKT, a key kinase involved in cell survival and proliferation. By binding to the ATP-binding site of AKT, it prevents the phosphorylation and activation of downstream targets, leading to reduced cell growth and increased apoptosis. This mechanism is particularly effective in cancers with constitutively active PI3K/AKT pathways .
Vergleich Mit ähnlichen Verbindungen
Afuresertibhydrochlorid ist unter den AKT-Inhibitoren aufgrund seiner breiten Aktivität gegen alle drei AKT-Isoformen (AKT1, AKT2 und AKT3) einzigartig. Ähnliche Verbindungen umfassen:
MK-2206: Ein weiterer AKT-Inhibitor mit einer anderen chemischen Struktur.
GSK690693: Ein Pan-AKT-Inhibitor mit ähnlicher breiter Aktivität.
Perifosine: Ein Alkylphospholipid, das die AKT-Aktivierung durch einen anderen Mechanismus hemmt
Afuresertibhydrochlorid zeichnet sich durch sein günstiges Sicherheitsprofil und seine klinische Wirksamkeit in mehreren Tumortypen aus .
Biologische Aktivität
Afuresertib hydrochloride, known as GSK2110183, is an oral pan-AKT inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those involving the PI3K/AKT signaling pathway. This article delves into the biological activity of afuresertib, supported by research findings, case studies, and data tables.
Afuresertib functions primarily as a reversible, ATP-competitive inhibitor of the AKT protein kinase. By inhibiting AKT, afuresertib disrupts key signaling pathways that promote cell survival and proliferation while inducing apoptosis in cancer cells. This mechanism is particularly relevant in hematologic malignancies and solid tumors characterized by aberrant activation of the PI3K/AKT pathway.
In Vitro Studies
Research has demonstrated the efficacy of afuresertib in various cancer cell lines. Notably, a study on the esophageal cancer cell line Eca109 revealed that increasing concentrations of afuresertib led to:
- Decreased Cell Viability : Cell viability decreased significantly with higher concentrations of afuresertib:
- Increased Apoptosis : Flow cytometry results indicated a rise in apoptosis rates correlating with afuresertib concentration. Western blot analysis showed increased levels of pro-apoptotic proteins (Bax and Caspase-3) and decreased levels of the anti-apoptotic protein Bcl-2 .
In Vivo Studies
In vivo experiments using rat models demonstrated that afuresertib significantly reduced tumor volume and mass in esophageal cancer models. The compound was shown to inhibit the expression of PI3K and Akt-related proteins within tumor tissues, further supporting its role as an effective antitumor agent .
Clinical Trials
Afuresertib has been evaluated in multiple clinical trials, particularly for hematologic malignancies:
- Phase I Study : A study involving 73 patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day. The most common adverse effects included nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%). Notably, clinical responses were observed in patients with multiple myeloma and other hematologic cancers .
- Phase IIa Study : This trial focused on Langerhans cell histiocytosis (LCH) patients, where afuresertib demonstrated clinical activity with an overall response rate of 33% in treatment-naïve patients and 28% in recurrent/refractory cases .
Data Table: Summary of Afuresertib's Biological Activity
Q & A
Basic Research Questions
Q. What is the mechanism of action of Afuresertib hydrochloride in targeting Akt isoforms, and how do its inhibitory constants (Ki) influence experimental design?
this compound is an ATP-competitive pan-Akt inhibitor with distinct Ki values for Akt1 (0.08 nM), Akt2 (2 nM), and Akt3 (2.6 nM) . These Ki values guide concentration selection in experiments:
- In vitro : Use 2–10 μM to ensure Akt1 inhibition dominates, as Akt2/Akt3 require higher concentrations for full suppression.
- In vivo : Dose at 10 mg/kg (mouse models) to maintain plasma concentrations above the Ki for Akt1 while minimizing off-target effects .
Key experimental considerations :
- Validate isoform-specific Akt activity using phospho-specific antibodies (e.g., p-GSK-3β for Akt1).
- Include negative controls with Akt2/3-selective inhibitors to isolate Afuresertib’s effects.
Akt Isoform | Ki (nM) | Recommended [In Vitro] |
---|---|---|
Akt1 | 0.08 | 2–5 μM |
Akt2 | 2 | ≥10 μM |
Akt3 | 2.6 | ≥10 μM |
Q. Which in vitro models are commonly used to evaluate Afuresertib’s anti-proliferative effects, and what are the critical parameters for cell culture setup?
Common models include ACC-MESO-4 and MSTO-211H cells (malignant pleural mesothelioma), with standardized protocols:
- Seeding density : 1 × 10⁴ cells/well in 12-well plates.
- Treatment duration : 24–72 hours post-24-hour adhesion .
- Concentration range : 0–10 μM, with live-cell imaging (IncuCyte ZOOM) to monitor proliferation and apoptosis .
Methodological tips :
- Pre-treat cells with serum starvation to synchronize cell cycles before assessing G1 arrest.
- Combine with cisplatin (e.g., 5–20 μM) to study synergy via E2F1/MYC downregulation .
Q. How should researchers optimize this compound concentrations in cell-based assays to balance efficacy and off-target effects?
- Step 1 : Perform dose-response curves (0–20 μM) using viability assays (e.g., MTT).
- Step 2 : Validate target engagement via Western blotting for p-Akt substrates (e.g., FOXO, GSK-3β) .
- Step 3 : Use caspase-3/7 activation assays to confirm apoptosis induction at ≥5 μM .
Critical thresholds :
- IC₅₀ : Typically 1–5 μM in Akt1-dependent cell lines.
- Off-target effects : Monitor ROCK/PKC activity at >10 μM .
Advanced Research Questions
Q. How can researchers investigate the synergistic effects of Afuresertib with chemotherapeutic agents like cisplatin, and what molecular markers should be monitored?
Experimental design :
- Co-treat cells with Afuresertib (2–5 μM) and cisplatin (5–20 μM) for 48 hours.
- Key markers :
Data interpretation : Synergy is confirmed if combination indices (CI) <1 (e.g., via CompuSyn software).
Q. What are the methodological considerations for translating in vitro Afuresertib dosing to in vivo models, particularly in pharmacokinetic-pharmacodynamic (PK/PD) modeling?
Key steps :
- Dose conversion : 10 mg/kg in mice (20 g body weight) ≈ 0.81 mg/m² in humans, adjusted via body surface area scaling .
- Formulation : 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility and bioavailability .
- PK monitoring : Collect plasma at 0.5, 2, 6, and 24 hours post-dose to calculate AUC and half-life.
Parameter | Value (Mouse) |
---|---|
Dose | 10 mg/kg |
Volume per mouse | 100 μL |
TGI (Tumor Growth Inhibition) | 60–80% at 10 mg/kg |
Q. What strategies are recommended for assessing Afuresertib’s role in overcoming drug resistance, particularly in PI3K/Akt/mTOR pathway-altered cancers?
- Resistance models : Generate Afuresertib-resistant clones via chronic exposure (6 months at sub-IC₅₀ doses).
- Mechanistic studies :
Q. How can researchers design studies to evaluate Afuresertib’s effects on stem cell populations within heterogeneous tumor models?
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQJOPFTGMHYNV-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146712 | |
Record name | Afuresertib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1047645-82-8 | |
Record name | Afuresertib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047645828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FC27E442O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.